molecular formula C21H39ClO3 B13827787 (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate

Cat. No.: B13827787
M. Wt: 380.0 g/mol
InChI Key: SQEOYUUMBWVKDM-FNKKQMTJSA-N
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Description

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate is a complex organic compound characterized by the presence of chlorine, deuterium, hydroxyl, and octadec-9-enoate groups. This compound is notable for its unique isotopic labeling with deuterium, which can be useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate typically involves multiple steps, including the introduction of deuterium atoms and the formation of the ester linkage. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester linkage can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a labeled compound in reaction mechanism studies to trace the pathway of chemical reactions.

    Biology: Employed in metabolic studies to understand the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions, leading to kinetic isotope effects. This can result in altered metabolic pathways and improved stability of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) octanoate: Similar structure but with a shorter carbon chain.

    (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-hexadec-9-enoate: Similar structure but with a different carbon chain length.

Uniqueness

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate is unique due to its specific isotopic labeling and the presence of a long carbon chain, which can influence its physical and chemical properties. The deuterium labeling provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.

Properties

Molecular Formula

C21H39ClO3

Molecular Weight

380.0 g/mol

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D

InChI Key

SQEOYUUMBWVKDM-FNKKQMTJSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl

Origin of Product

United States

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